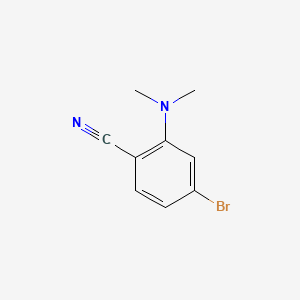

4-Bromo-2-(dimethylamino)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

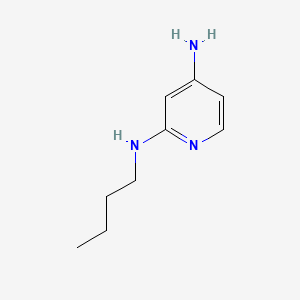

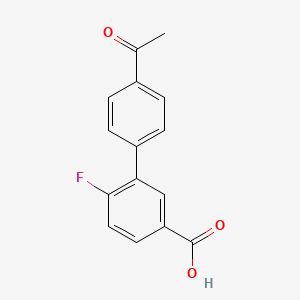

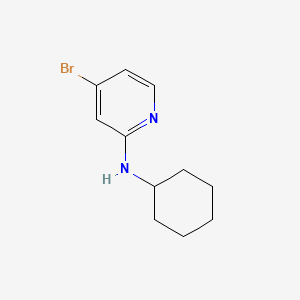

“4-Bromo-2-(dimethylamino)benzonitrile” is a chemical compound with the molecular formula C9H9BrN2 . It is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .

Synthesis Analysis

The synthesis of “this compound” involves amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Using pyrrolidine as an organocatalyst via iminium activation, a series of substituted benzonitriles were obtained in good to high yields in a regioselective manner .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a bromine atom (Br), two methyl groups (CH3), and a nitrile group (CN) attached to a benzene ring .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and subject to ongoing research . One study suggests that the compound exhibits dual fluorescence, a rare phenomenon where a given fluorophore shows two distinct emission bands .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 225.09 and a molecular formula of C9H9BrN2 .Wissenschaftliche Forschungsanwendungen

Photophysical Behavior and Charge Transfer

4-(N,N-Dimethylamino)benzonitrile (DMABN), a compound closely related to 4-Bromo-2-(dimethylamino)benzonitrile, has been extensively studied for its dual fluorescence and charge-transfer properties. Research has focused on the mechanisms of relaxation and internal conversion in these systems, providing insights into their photophysical behavior. For example, Kochman et al. (2015) used simulations to study early events in the nonadiabatic relaxation dynamics of DMABN, revealing insights into the internal conversion processes and interactions between different excited states (Kochman, Tajti, Morrison, & Miller, 2015). Similarly, Rhinehart et al. (2012) probed the ultrafast intramolecular charge-transfer process of DMABN, contributing to a deeper understanding of its complex excited-state dynamics (Rhinehart, Challa, & McCamant, 2012).

Interaction with Cyclodextrins

Studies have also explored the interaction of DMABN with cyclodextrins, shedding light on the behavior of these compounds in various environments. Cox, Hauptman, and Turro (1984) investigated the dual fluorescence of DMABN in aqueous solutions of cyclodextrins, noting enhanced emission in certain cyclodextrin systems (Cox, Hauptman, & Turro, 1984).

Solvent Effects and Molecular Dynamics

The effect of solvents on the behavior of DMABN has been another area of focus. Studies like those by Ando et al. (2017) have used DMABN as a probe to investigate the solvation structure and dynamics in various solvents, including ionic liquids, providing valuable information about the interaction of these compounds with their environment (Ando, Brown-Xu, Nguyen, & Gustafson, 2017).

Fluorescence and Spectroscopic Analysis

Spectroscopic analysis of DMABN and related compounds has been vital in understanding their electronic structures and dynamics. For instance, Iwase et al. (2004) studied the specific isotope effects on the charge-transfer dynamics of DMABN, contributing to the knowledge of how isotopic substitution can influence the photophysical properties of these compounds (Iwase, Tomioka, Saigusa, & Yagi, 2004).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-bromo-2-(dimethylamino)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-12(2)9-5-8(10)4-3-7(9)6-11/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXINOFREHRZRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742896 |

Source

|

| Record name | 4-Bromo-2-(dimethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1365272-41-8 |

Source

|

| Record name | 4-Bromo-2-(dimethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione](/img/structure/B577726.png)

![1-[4-(Trifluoromethoxy)phenyl]hexan-1-one](/img/structure/B577742.png)